(5-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
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Overview
Description
JWH 081 5-methoxynaphthyl isomer is a synthetic cannabinoid that belongs to the naphthoylindole family. This compound is structurally similar to JWH 081 but differs by having the methoxy group attached to the naphthyl rings at the 5 position instead of the 4 position . It is known for its high affinity for the central cannabinoid receptor CB1, with a K i value of 1.2 nM, and a ten-fold reduced affinity for the peripheral CB2 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 081 5-methoxynaphthyl isomer involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 5-methoxynaphthalen-1-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s potential psychoactive effects .
Chemical Reactions Analysis
Types of Reactions
JWH 081 5-methoxynaphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
JWH 081 5-methoxynaphthyl isomer has several scientific research applications, including:
Mechanism of Action
JWH 081 5-methoxynaphthyl isomer exerts its effects by acting as an agonist at the cannabinoid receptors CB1 and CB2. It has a higher affinity for the CB1 receptor, which is primarily found in the central nervous system. The binding of the compound to these receptors activates signaling pathways that modulate neurotransmitter release, leading to its psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but different binding affinities.
JWH 098: Similar in structure but with variations in the naphthoyl substituents.
JWH 164: Differentiated by its alkyl chain length and naphthoyl substituents.
Uniqueness
JWH 081 5-methoxynaphthyl isomer is unique due to its specific structural modification, which results in distinct binding affinities and pharmacological properties compared to other synthetic cannabinoids .
Properties
IUPAC Name |
(5-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-7-16-26-17-22(19-10-5-6-14-23(19)26)25(27)21-13-8-12-20-18(21)11-9-15-24(20)28-2/h5-6,8-15,17H,3-4,7,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBCWKTVWWHQRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017318 |
Source
|
Record name | JWH-081 5-Methoxynaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-65-2 |
Source
|
Record name | JWH-081 5-Methoxynaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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